

N,N'-bis(3-acetylphenyl)thiourea CAS number and IUPAC nomenclature.

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Compound of Interest

Compound Name: *N,N'-bis(3-acetylphenyl)thiourea*

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
An In-depth Technical Guide on N,N'-bis(3-acetylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N,N'-bis(3-acetylphenyl)thiourea**, a symmetrically substituted diarylthiourea. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from closely related thiourea derivatives to offer insights into its chemical properties, potential synthesis, and putative biological activities. Thiourea derivatives are a well-established class of compounds with a broad spectrum of pharmacological applications, including anticancer, antimicrobial, and antioxidant activities. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of **N,N'-bis(3-acetylphenyl)thiourea** and to provide a framework for its further investigation.

Chemical Identity

Identifier	Value
IUPAC Name	1,3-bis(3-acetylphenyl)thiourea
CAS Number	195525-93-0[1]
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₂ S
Molecular Weight	312.39 g/mol
Chemical Structure	 alt text

Postulated Synthesis

A general and widely employed method for the synthesis of symmetrical N,N'-diarylthioureas involves the reaction of an aromatic amine with a thiocarbonyl source.[2][3] For **N,N'-bis(3-acetylphenyl)thiourea**, a plausible synthetic route would involve the reaction of 3-aminoacetophenone with a suitable thiocarbonyl transfer reagent.

Experimental Protocol: A Representative Synthesis

Materials:

- 3-aminoacetophenone
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N) or a similar base
- A suitable solvent (e.g., ethanol, tetrahydrofuran)
- Iodine (I₂) or another oxidizing agent

Procedure:

- To a solution of 3-aminoacetophenone (2 equivalents) in a suitable solvent, a base such as triethylamine (2.2 equivalents) is added.

- The mixture is cooled in an ice bath, and carbon disulfide (1 equivalent) is added dropwise with stirring.
- The reaction mixture is stirred at room temperature for several hours until the formation of a dithiocarbamate intermediate is complete.
- An oxidizing agent, such as a solution of iodine in the reaction solvent, is then added portion-wise until a persistent color change is observed, indicating the completion of the oxidative coupling to the thiourea.
- The reaction mixture is then quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess iodine.
- The crude product is precipitated by the addition of water and collected by filtration.
- Purification of the crude **N,N'-bis(3-acetylphenyl)thiourea** can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity of the target compound.

Putative Biological Activities and Mechanism of Action

While specific biological data for **N,N'-bis(3-acetylphenyl)thiourea** is not readily available, the broader class of thiourea derivatives has been extensively studied and shown to possess a wide range of biological activities.^{[4][5][6][7][8][9]}

Anticancer Activity

Many thiourea derivatives have demonstrated significant in vitro and in vivo anticancer activity against various cancer cell lines.^[7] The proposed mechanisms of action are diverse and can include:

- Induction of Apoptosis: Thiourea compounds have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

- **Cell Cycle Arrest:** Some derivatives can halt the proliferation of cancer cells at different phases of the cell cycle.
- **Inhibition of Kinases:** Specific thiourea-containing compounds, such as sorafenib, are known multi-kinase inhibitors, targeting key signaling pathways involved in tumor growth and angiogenesis.[7]
- **DNA Interaction:** Some bis-thiourea derivatives have been found to interact with DNA, potentially disrupting DNA replication and transcription in cancer cells.[10][11]

Antimicrobial Activity

Thiourea derivatives have also been investigated for their antibacterial and antifungal properties.[2] The presence of the thiocarbonyl group is often crucial for this activity, and the nature of the substituents on the nitrogen atoms can significantly influence the spectrum and potency of antimicrobial action.

Antioxidant Activity

Several studies have reported the antioxidant potential of thiourea derivatives, which is attributed to their ability to scavenge free radicals.[6]

Hypothetical Quantitative Data

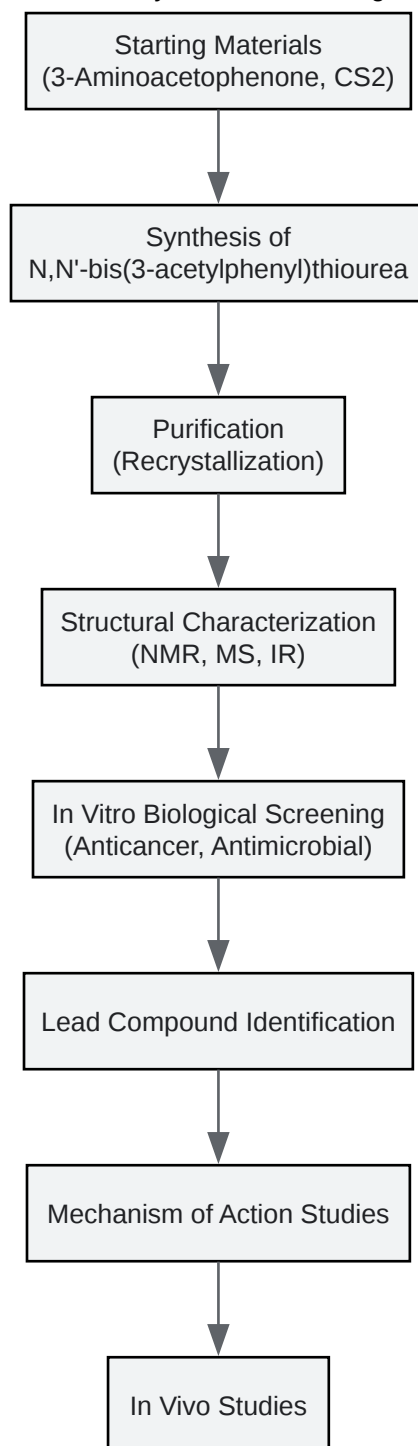
The following table presents hypothetical IC₅₀ values for **N,N'-bis(3-acetylphenyl)thiourea** against a panel of human cancer cell lines. It is crucial to note that this data is illustrative and not based on experimental results for this specific compound. It is intended to provide a framework for how such data would be presented.

Cell Line	Cancer Type	Hypothetical IC ₅₀ (μM)
MCF-7	Breast Cancer	15.2
A549	Lung Cancer	22.8
HCT116	Colon Cancer	11.5
HeLa	Cervical Cancer	18.9

Visualizations

Logical Workflow for Synthesis and Evaluation

General Workflow for Synthesis and Biological Evaluation

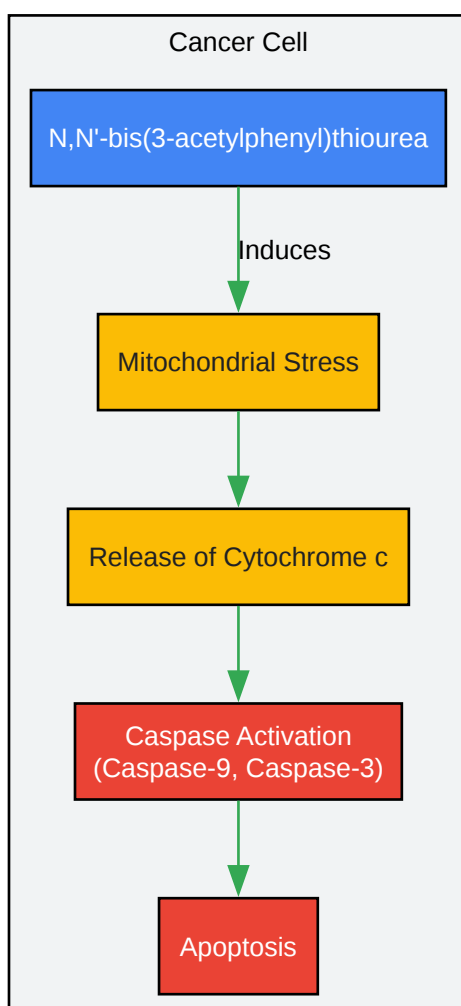


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Caption: A generalized workflow for the synthesis and biological evaluation of thiourea derivatives.

Postulated Signaling Pathway for Anticancer Activity

Postulated Signaling Pathway for Thiourea-Induced Apoptosis



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Caption: A simplified diagram illustrating a plausible intrinsic apoptotic pathway induced by a thiourea derivative.

Conclusion

N,N'-bis(3-acetylphenyl)thiourea belongs to the pharmacologically significant class of thiourea derivatives. While specific experimental data for this compound remains scarce, this

guide provides a comprehensive, albeit extrapolated, overview of its chemical properties, a plausible synthetic route, and its potential biological activities based on the well-documented properties of analogous compounds. The information presented herein is intended to catalyze further research into this and related molecules, which may hold promise for the development of novel therapeutic agents. It is imperative that the hypotheses and protocols outlined in this document are validated through rigorous experimental investigation.

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